Cas no 82665-91-6 (Ethyl 2,2-diiodoacetate)

Ethyl 2,2-diiodoacetate 化学的及び物理的性質
名前と識別子
-
- EN300-27150532
- 82665-91-6
- ethyl 2,2-diiodoacetate
- SCHEMBL5613231
- Acetic acid, 2,2-diiodo-, ethyl ester
- Ethyl 2,2-diiodoacetate
-
- MDL: MFCD33031512
- インチ: 1S/C4H6I2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
- InChIKey: CJMICXOYEKRPMW-UHFFFAOYSA-N
- ほほえんだ: IC(C(=O)OCC)I
計算された属性
- せいみつぶんしりょう: 339.84572g/mol
- どういたいしつりょう: 339.84572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 2,2-diiodoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27150532-0.1g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 0.1g |
$202.0 | 2025-03-20 | |
Aaron | AR028IS6-500mg |
ethyl2,2-diiodoacetate |
82665-91-6 | 95% | 500mg |
$685.00 | 2025-02-16 | |
1PlusChem | 1P028IJU-100mg |
ethyl2,2-diiodoacetate |
82665-91-6 | 95% | 100mg |
$303.00 | 2024-04-21 | |
1PlusChem | 1P028IJU-500mg |
ethyl2,2-diiodoacetate |
82665-91-6 | 95% | 500mg |
$656.00 | 2024-04-21 | |
Enamine | EN300-27150532-2.5g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 2.5g |
$1202.0 | 2025-03-20 | |
Enamine | EN300-27150532-0.5g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 0.5g |
$480.0 | 2025-03-20 | |
Enamine | EN300-27150532-10.0g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 10.0g |
$2638.0 | 2025-03-20 | |
Enamine | EN300-27150532-0.25g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 0.25g |
$289.0 | 2025-03-20 | |
Enamine | EN300-27150532-5.0g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 5.0g |
$1779.0 | 2025-03-20 | |
Enamine | EN300-27150532-0.05g |
ethyl 2,2-diiodoacetate |
82665-91-6 | 95.0% | 0.05g |
$135.0 | 2025-03-20 |
Ethyl 2,2-diiodoacetate 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
Ethyl 2,2-diiodoacetateに関する追加情報
Recent Advances in the Application of Ethyl 2,2-diiodoacetate (CAS: 82665-91-6) in Chemical Biology and Pharmaceutical Research
Ethyl 2,2-diiodoacetate (CAS: 82665-91-6) is a versatile chemical reagent that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its two iodine atoms and ester functionality, serves as a valuable building block in organic synthesis and has been employed in the development of novel bioactive molecules. Recent studies have explored its utility in cross-coupling reactions, cyclization processes, and as a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.
A notable advancement in the use of Ethyl 2,2-diiodoacetate is its role in the synthesis of α,α-diiodo carbonyl compounds, which are key intermediates in the construction of complex molecular architectures. Researchers have demonstrated that this reagent can facilitate efficient carbon-carbon bond formation under mild conditions, making it an attractive tool for the preparation of structurally diverse compounds. Moreover, its reactivity has been harnessed in the development of new methodologies for the functionalization of heteroaromatic systems, expanding the toolbox available for medicinal chemistry.
In the context of pharmaceutical research, Ethyl 2,2-diiodoacetate has shown promise in the synthesis of potential drug candidates. Recent work has highlighted its application in the preparation of iodine-containing analogs of known bioactive molecules, where the introduction of iodine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compounds. This approach has been particularly valuable in the development of thyroid hormone analogs and radiopharmaceuticals, where the presence of iodine is often essential for biological activity or imaging purposes.
From a mechanistic perspective, studies have elucidated the unique reactivity patterns of Ethyl 2,2-diiodoacetate in various chemical transformations. The compound's ability to participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions, has been extensively investigated. Recent computational studies have provided insights into the electronic structure of this molecule, explaining its distinctive behavior in different chemical environments and enabling more rational design of synthetic protocols utilizing this reagent.
Looking forward, the application of Ethyl 2,2-diiodoacetate in chemical biology appears particularly promising. Researchers are exploring its use in bioconjugation chemistry, where its reactivity can be harnessed for selective modification of biomolecules. Additionally, its potential in the development of novel PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation strategies is currently under investigation, opening new avenues for therapeutic intervention in previously undruggable targets.
In conclusion, Ethyl 2,2-diiodoacetate (CAS: 82665-91-6) continues to emerge as a valuable tool in chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it particularly useful for the synthesis of complex molecules and the exploration of new chemical space. As research in this area progresses, we anticipate seeing further innovative applications of this compound in drug discovery and chemical biology, potentially leading to the development of novel therapeutic agents and research tools.
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